4-(4-Benzyloxyphenyl)-3-fluorophenol
Overview
Description
4-(4-Benzyloxyphenyl)-3-fluorophenol is an organic compound that features a benzyloxy group attached to a phenyl ring, which is further substituted with a fluorine atom and a hydroxyl group
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzophenone and indole derivatives, have been found to have antimicrobial activity . They have been suggested to target key functional proteins in bacterial cell division .
Mode of Action
Without specific information on “4-(4-Benzyloxyphenyl)-3-fluorophenol”, it’s difficult to detail its mode of action. Many antimicrobial agents work by inhibiting essential biological processes in bacteria, such as cell wall synthesis, protein synthesis, or dna replication .
Biochemical Pathways
The exact biochemical pathways affected by “this compound” are unknown. Related compounds have been found to interfere with bacterial cell division , which could affect a variety of biochemical pathways.
Result of Action
Without specific studies on “this compound”, it’s difficult to describe the molecular and cellular effects of its action. If it acts similarly to related compounds, it could potentially inhibit bacterial growth or kill bacteria directly .
Action Environment
The efficacy and stability of “this compound” could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances. For example, the Heck reaction, a common chemical reaction used to synthesize biologically relevant scaffolds, has been performed under green conditions, using ethanol as the solvent and microwave irradiation to achieve short reaction times .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzyloxyphenyl)-3-fluorophenol can be achieved through several synthetic routes. One common method involves the nucleophilic substitution reaction of 4-benzyloxyphenyl-2-thienyl iodonium bromide with fluoride ions, followed by deprotection to yield the desired product . The reaction conditions typically involve the use of a fluoride source, such as potassium fluoride, in an appropriate solvent like acetonitrile, under mild heating conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product can be achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
4-(4-Benzyloxyphenyl)-3-fluorophenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The benzyloxy group can be reduced to a hydroxyl group.
Substitution: The fluorine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols in the presence of a base, such as sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Formation of 4-(4-benzyloxyphenyl)-3-fluorobenzaldehyde or 4-(4-benzyloxyphenyl)-3-fluorobenzophenone.
Reduction: Formation of 4-(4-hydroxyphenyl)-3-fluorophenol.
Substitution: Formation of 4-(4-benzyloxyphenyl)-3-aminophenol or 4-(4-benzyloxyphenyl)-3-thiolphenol.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-3-fluorophenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular imaging studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Comparison with Similar Compounds
Similar Compounds
4-(Benzyloxy)phenol: Lacks the fluorine atom, making it less reactive in certain substitution reactions.
4-(4-Benzyloxyphenyl)-3-hydroxyphenol: Contains a hydroxyl group instead of a fluorine atom, altering its chemical reactivity and biological activity.
4-(4-Benzyloxyphenyl)-3-chlorophenol: Contains a chlorine atom instead of a fluorine atom, which may affect its reactivity and interactions with biological targets.
Uniqueness
4-(4-Benzyloxyphenyl)-3-fluorophenol is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable compound in various scientific and industrial applications.
Properties
IUPAC Name |
3-fluoro-4-(4-phenylmethoxyphenyl)phenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FO2/c20-19-12-16(21)8-11-18(19)15-6-9-17(10-7-15)22-13-14-4-2-1-3-5-14/h1-12,21H,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGXSUZPIPHJTCG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=C(C=C(C=C3)O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40684580 | |
Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
294.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261982-07-3 | |
Record name | 4'-(Benzyloxy)-2-fluoro[1,1'-biphenyl]-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40684580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-Benzyloxyphenyl)-3-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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